ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group, a cyclobutylmethyl substituent, and a triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of triazole N-oxide derivatives.
Reduction: Formation of ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s lipophilic cyclobutylmethyl group can enhance its ability to penetrate cell membranes, increasing its efficacy as a bioactive agent.
Comparison with Similar Compounds
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 1-(phenylmethyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a phenylmethyl group instead of a cyclobutylmethyl group.
Ethyl 1-(methyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the bulky cyclobutylmethyl group, resulting in different biological activity and physical properties.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-(cyclobutylmethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)9-7-13(12-11-9)6-8-4-3-5-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHPNKJRQFKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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